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molecular formula C10H11NO3 B8734544 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No. B8734544
M. Wt: 193.20 g/mol
InChI Key: ZEECKBHWVHRJFZ-UHFFFAOYSA-N
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Patent
US08084621B2

Procedure details

ethyl 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (S3) 1.0 g (4.5 mmol) in 25 ml aq. LiOH solution (1 mol/L) was stirred for 48 hours at 70° C. The mixture was poured into the ice water, then acidified with 6 mol/L HCl to pH 1 to 2. The gray solid was collected by filtration, washed with water and dried in vacuum condition to give 0.64 g (74%) of the titled compound.
Name
ethyl 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:5](=[O:16])[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[C:11]([O:13]CC)=[O:12].Cl>[Li+].[OH-]>[CH3:1][C:2]1[NH:3][C:4]2[C:5](=[O:16])[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
ethyl 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
CC=1NC=2C(CCCC2C1C(=O)OCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The gray solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum condition

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=2C(CCCC2C1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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